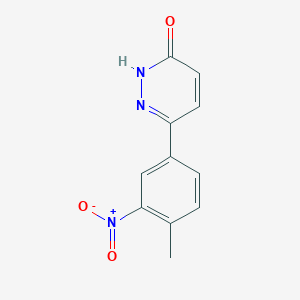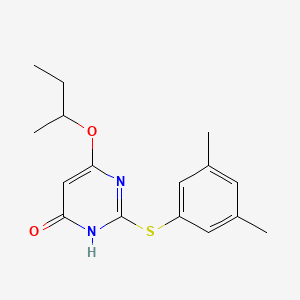
4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- is a synthetic organic compound belonging to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives and substituted thiophenols. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled heating to optimize the reaction yield.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrimidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
科学的研究の応用
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals or as a catalyst in certain chemical processes.
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)-
- 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-ethylpropoxy)-
- 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylbutoxy)-
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- lies in its specific functional groups, which confer distinct chemical and biological properties. These properties may include enhanced binding affinity to certain targets or improved stability under physiological conditions.
特性
CAS番号 |
284681-66-9 |
|---|---|
分子式 |
C16H20N2O2S |
分子量 |
304.4 g/mol |
IUPAC名 |
4-butan-2-yloxy-2-(3,5-dimethylphenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H20N2O2S/c1-5-12(4)20-15-9-14(19)17-16(18-15)21-13-7-10(2)6-11(3)8-13/h6-9,12H,5H2,1-4H3,(H,17,18,19) |
InChIキー |
VMHOBPPRSAODTK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC(=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B12924196.png)

![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
![5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B12924230.png)
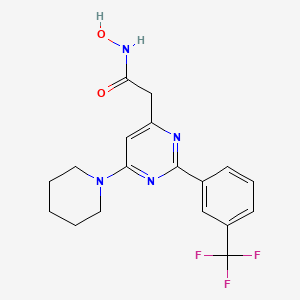
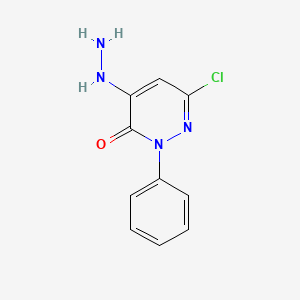
![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)

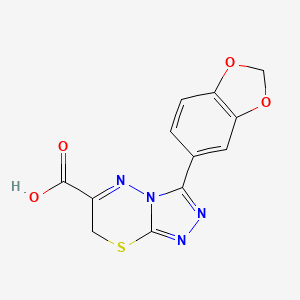


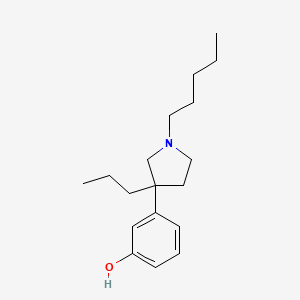
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
